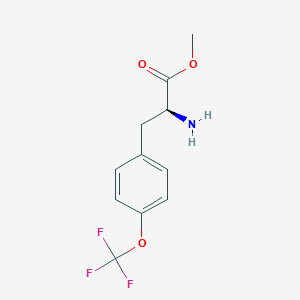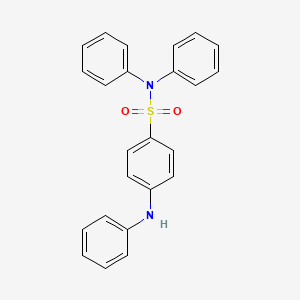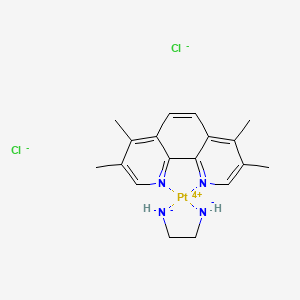![molecular formula C17H11NSe B13142569 2-(Dibenzo[b,d]selenophen-4-yl)pyridine](/img/structure/B13142569.png)
2-(Dibenzo[b,d]selenophen-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibenzo[b,d]selenophen-4-yl)pyridine is a heterocyclic compound that contains both selenium and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]selenophen-4-yl)pyridine typically involves the construction of the selenophene ring followed by the introduction of the pyridine moiety. One common method includes the Fiesselmann thiophene synthesis, which can be adapted for selenophenes. This involves the Friedel–Crafts acylation of (hetero)arenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by treatment with reagents such as methyl thioglycolate, DBU, and calcium oxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzo[b,d]selenophen-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the selenophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, organolithium compounds, and Grignard reagents are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxides, while substitution reactions can introduce various functional groups onto the pyridine or selenophene rings.
Scientific Research Applications
2-(Dibenzo[b,d]selenophen-4-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(Dibenzo[b,d]selenophen-4-yl)pyridine involves its interaction with various molecular targets and pathways. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]selenophenes: These compounds share the selenophene core but differ in their substituents and overall structure.
Benzo[b]thieno[2,3-d]thiophenes: These are sulfur analogs of selenophenes and have similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
Uniqueness
2-(Dibenzo[b,d]selenophen-4-yl)pyridine is unique due to the presence of both selenium and nitrogen atoms, which confer distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific redox behavior and electronic characteristics.
Properties
Molecular Formula |
C17H11NSe |
|---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
2-dibenzoselenophen-4-ylpyridine |
InChI |
InChI=1S/C17H11NSe/c1-2-10-16-12(6-1)13-7-5-8-14(17(13)19-16)15-9-3-4-11-18-15/h1-11H |
InChI Key |
ZDTCCEXPTHQUOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C([Se]2)C(=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Fluorobenzyl)-5-methoxybenzo[b]thiophene-2-carboxamide](/img/structure/B13142495.png)
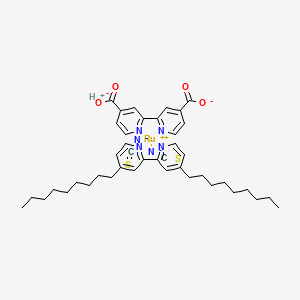
![1-(1'-ethylspiro[6,7-dihydro-2H-furo[2,3-f]indole-3,4'-piperidine]-5-yl)ethanone](/img/structure/B13142501.png)
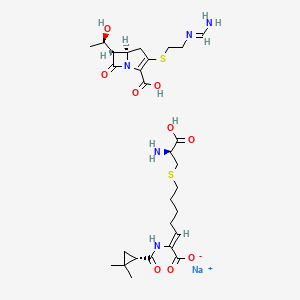
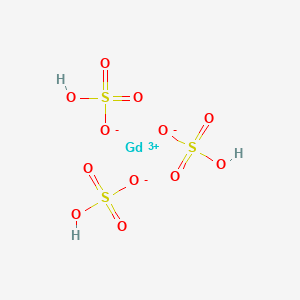
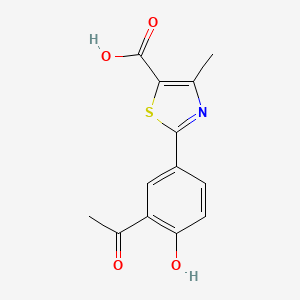
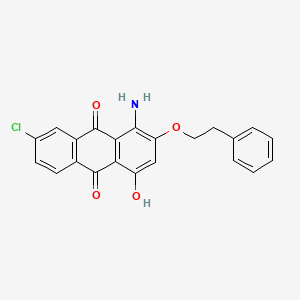
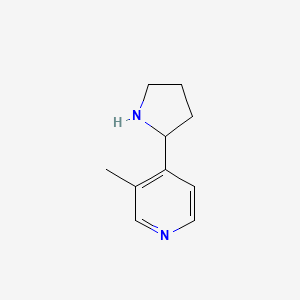
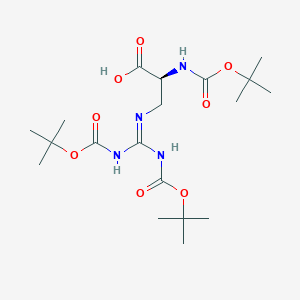

![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
